2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid(AMOA)
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Overview
Description
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid is a chemical compound known for its role in neurobiology It is a derivative of isoxazole and is structurally related to other excitatory amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and β-keto esters.
Introduction of the Carboxymethoxy Group: The carboxymethoxy group is introduced via esterification or etherification reactions.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of 2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, amine, and ester derivatives, which can have different biological activities and properties.
Scientific Research Applications
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid is widely used in scientific research due to its role as an excitatory amino acid. Its applications include:
Neurotransmission Studies: It is used to study the mechanisms of neurotransmission and synaptic plasticity.
Neurotoxicity Research: It helps in understanding the mechanisms of neurotoxicity and the role of excitatory amino acids in neuronal damage.
Pharmacological Research: It is used to develop and test new drugs targeting excitatory amino acid receptors.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid involves its interaction with excitatory amino acid receptors in the brain. It binds to specific receptors, leading to the influx of calcium ions and subsequent neuronal excitation. This process is crucial for synaptic transmission and plasticity but can also lead to neurotoxicity if not regulated properly.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)-propionic acid
- Kainic acid
- Quisqualic acid
- N-Methyl-D-aspartic acid
Uniqueness
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid is unique due to its specific structure, which allows it to interact with a distinct set of excitatory amino acid receptors. This specificity makes it a valuable tool in neurobiological research, particularly in studies focusing on synaptic transmission and neurotoxicity.
Properties
Molecular Formula |
C9H11N2O6- |
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Molecular Weight |
243.19 g/mol |
IUPAC Name |
2-azaniumyl-3-[3-(carboxylatomethoxy)-5-methyl-1,2-oxazol-4-yl]propanoate |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)/p-1 |
InChI Key |
OKLRJJIBPYTEDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)[O-])CC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
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